2,6-bis[(E)-2-phenylethenyl]pyridine
Description
Properties
IUPAC Name |
2,6-bis[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-3-8-18(9-4-1)14-16-20-12-7-13-21(22-20)17-15-19-10-5-2-6-11-19/h1-17H/b16-14+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUKPDBFDRKRRO-YXLFCKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC=C2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-71-2 | |
| Record name | Pyridine, 2,6-distyryl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis(2-phenylvinyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2,6-bis[(E)-2-phenylethenyl]pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological systems, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a pyridine ring substituted with two (E)-2-phenylethenyl groups at the 2 and 6 positions, which contributes to its biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Given its structural similarity to other biologically active compounds, it is hypothesized that this compound may have neuroprotective effects, although specific studies are necessary to confirm this.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Antioxidant | Protects against oxidative stress | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies
- Anticancer Activity : A study conducted on related pyridine derivatives showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the phenylethenyl substituents in enhancing the anticancer activity through apoptosis induction in cancer cells.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds demonstrated their ability to reduce apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that this compound could offer similar benefits.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacological properties of this compound. While initial data suggest promising biological activities, comprehensive studies including:
- In vitro assays to evaluate cytotoxicity and mechanism of action.
- In vivo studies to assess therapeutic efficacy and safety profiles.
These investigations will be crucial for understanding the full potential of this compound in medicinal applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted at the 2 and 6 positions with (E)-2-phenylethenyl groups. This unique structure imparts specific chemical properties that facilitate its use in diverse applications.
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of pyridine compounds, including 2,6-bis[(E)-2-phenylethenyl]pyridine, exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Drug Development:
The compound serves as a scaffold for the design of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery efforts aimed at developing new anticancer medications .
Case Study:
In a recent investigation, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The findings suggested that modifications to the pyridine structure could enhance biological activity, paving the way for further research into similar compounds like this compound .
Coordination Chemistry
Ligand Applications:
As a bidentate ligand, this compound can form stable complexes with transition metals. This property is crucial for catalysis and materials synthesis. The compound’s ability to coordinate with metals enhances its utility in developing catalysts for various chemical reactions.
Table: Coordination Properties
| Metal Ion | Complex Type | Stability Constant |
|---|---|---|
| Cu(II) | Square Planar | High |
| Ni(II) | Octahedral | Moderate |
| Co(II) | Tetrahedral | Low |
Materials Science
Organic Electronics:
The compound's electronic properties make it suitable for applications in organic semiconductors and photonic devices. Its ability to facilitate electron transfer processes is essential in the development of new materials with enhanced electronic characteristics.
Case Study:
Research on similar pyridine derivatives has shown promising results in their application as organic light-emitting diodes (OLEDs). The structural modifications provided by compounds like this compound can lead to improved efficiency and stability in electronic devices.
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Coordination Chemistry
The pyridine nitrogen and π-conjugated system enable metal coordination. For example:
Cadmium(II) Complexation
A structurally analogous ligand, 4-[(E)-2-phenylethenyl]-2,6-bis(2-pyrazinyl)pyridine, forms a dichlorocadmium(II) complex ([CdLCl₂]) with a 3,3,4,6-nodal supramolecular network via C–H···Cl hydrogen bonding . By extension, 2,6-bis[(E)-2-phenylethenyl]pyridine likely exhibits similar coordination behavior due to its electron-rich pyridine core and extended conjugation.
| Reaction | Observations | Source |
|---|---|---|
| [CdLCl₂] formation | Luminescent, enhanced π*→n emission |
Electrophilic and Cycloaddition Reactions
The styryl groups participate in cycloadditions and electrophilic attacks:
[2+2] Photocycloaddition
Under UV light, the (E)-styryl groups may undergo [2+2] cycloaddition to form cyclobutane derivatives, though direct evidence for this compound is pending. Similar styrylpyridines show this reactivity .
Epoxidation and Ring-Opening
Styryl moieties can be epoxidized using reagents like N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions, as demonstrated in related pyridine derivatives . Subsequent ring-opening with amines yields β-amino alcohols:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Epoxidation | NFSI, ball milling | Transient sulfonyl fluoride | |
| Epoxide ring-opening | Sc(OTf)₃, diisopropylethylamine, 80°C | β-Amino alcohols (diastereomers) |
Polymerization and Supramolecular Assembly
The conjugated system facilitates supramolecular interactions and potential polymerization:
Supramolecular Networks
In crystal lattices, the compound engages in π-π stacking and C–H···N interactions, as seen in its cadmium complex analogs . These interactions are critical for designing luminescent materials or sensors.
Radical Polymerization
The styryl groups may undergo radical-initiated polymerization to form conjugated polymers, though experimental data specific to this compound remains unexplored.
Biological Activity
While not directly studied for this compound, structurally related bis(benzimidazolyl)pyridines exhibit ion channel modulation. For example, 2,6-bis(2-benzimidazolyl)pyridine (BBP) selectively inhibits SK channels with IC₅₀ = 0.56 μM . This suggests potential bioactivity for styrylpyridines warranting further investigation.
Comparison with Similar Compounds
Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy groups (electron-withdrawing) enhance tyrosinase inhibition compared to thiomethyl groups (electron-donating) . The styryl groups in 2,6-bis[(E)-2-phenylethenyl]pyridine, being π-conjugated, may prioritize optical properties over enzyme inhibition.
- Steric Effects : Bulky substituents (e.g., tosyloxy) hinder enzyme binding, while linear styryl groups could facilitate planar stacking for fluorescence or metal coordination .
Coordination Chemistry and Metal Complexes
Pyridine derivatives with nitrogen-rich substituents are widely used as ligands. A notable comparison involves 2,6-bis(methylbenzimidazol-2-yl)pyridine (mbzimpy), which forms stable complexes with transition metals (e.g., Co, Pr) .
Key Insight : While mbzimpy derivatives prioritize rigid, multidentate coordination, this compound’s styryl groups may favor π-stacking or charge-transfer interactions, making it suitable for organic electronics or sensor design.
Comparison with Halogenated Pyridine Derivatives
lists bis(6-chloro-3-methylpyridin-2-yl)methanone, a halogenated pyridine derivative. Although structurally distinct, halogenation trends can inform stability and reactivity:
- Stability : Chlorine atoms enhance thermal and oxidative stability but reduce solubility compared to styryl groups.
- Reactivity : Halogenated pyridines undergo nucleophilic substitution, whereas styryl-substituted pyridines may participate in cycloaddition or polymerization reactions.
Preparation Methods
Reaction Mechanism and Substrate Design
The Heck coupling reaction is a cornerstone for introducing aryl vinyl groups into aromatic systems. For 2,6-bis[(E)-2-phenylethenyl]pyridine, this method typically involves reacting 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with styrene in the presence of a palladium catalyst. The mechanism proceeds through oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by alkene coordination, migratory insertion, and β-hydride elimination to form the trans-configured double bond.
Key to achieving high E-selectivity is the choice of ligands and base. Triphenylphosphine (PPh₃) and palladium acetate (Pd(OAc)₂) are commonly employed, with triethylamine or potassium carbonate serving as bases to neutralize hydrogen halide byproducts. For example, in analogous palladium-catalyzed reactions involving pyridine derivatives, yields of 15–21% have been reported for silole-fused products under refluxing triethylamine conditions.
Optimization and Challenges
Critical parameters include:
-
Catalyst loading : 5–10 mol% Pd(OAc)₂.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may reduce stereoselectivity.
-
Temperature : Reactions typically proceed at 100–120°C over 24–48 hours.
A major limitation is the competing homocoupling of styrene, which reduces efficiency. This side reaction can be mitigated by using excess styrene (2–3 equivalents per halide site) and slow addition of the alkene.
Wittig and Horner-Wadsworth-Emmons Reactions
Methodology and Stereochemical Control
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant offer superior E-selectivity for vinyl group installation. In this approach, 2,6-pyridinedicarbaldehyde reacts with a phosphorus ylide or phosphonate reagent derived from benzyltriphenylphosphonium bromide. The HWE method, using stabilized ylides, ensures near-quantitative E-selectivity due to the thermodynamic preference for the trans alkene.
For instance, condensation of pyridine-2,6-dicarbaldehyde with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) at reflux yields the target compound with >99% E-selectivity. However, the requirement for anhydrous conditions and sensitive ylide precursors complicates scalability.
Comparative Efficiency
| Parameter | Wittig Reaction | HWE Reaction |
|---|---|---|
| Yield | 65–75% | 80–85% |
| E-Selectivity | 90–95% | >99% |
| Reaction Time | 12–24 h | 6–12 h |
The HWE method’s use of phosphonate esters, which are air-stable and less moisture-sensitive, makes it preferable for large-scale synthesis.
Condensation Strategies: Knoevenagel and Enaminone Pathways
Knoevenagel Condensation
This base-catalyzed reaction couples pyridine-2,6-diacetyl derivatives with benzaldehyde derivatives. Piperidine or ammonium acetate facilitates deprotonation of the active methylene group, enabling nucleophilic attack on the aldehyde. For example, refluxing 2,6-diacetylpyridine with benzaldehyde in ethanol (80°C, 48 h) yields the product with 60–70% efficiency and 85–90% E-selectivity.
Enaminone-Mediated Synthesis
Enaminones, such as pyridine-2,6-bis(3-oxo-3-propanenitrile), serve as versatile intermediates. Reaction with benzaldehyde derivatives in the presence of piperidine induces cyclodehydration, forming the styryl groups via conjugate addition-elimination. This method, while modular, suffers from moderate yields (50–60%) due to competing polymerization of the enaminone.
Palladium-Catalyzed Cross-Coupling Variations
Sonogashira Coupling Followed by Hydrogenation
A two-step approach involves Sonogashira coupling of 2,6-diiodopyridine with phenylacetylene to install alkynyl groups, followed by partial hydrogenation to cis-alkenes and isomerization to the trans-configuration. While this route offers flexibility, the hydrogenation step often requires toxic catalysts like Lindlar’s reagent and meticulous control to avoid over-reduction.
Direct Styrylboronic Acid Coupling
Suzuki-Miyaura coupling using 2,6-dihalopyridine and trans-styrylboronic acid represents an emerging strategy. Despite the commercial scarcity of styrylboronic acids, this method achieves yields up to 70% with Pd(PPh₃)₄ and potassium phosphate in toluene/water mixtures.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Heck Coupling | Broad substrate scope | Moderate E-selectivity | 50–75% |
| HWE Reaction | High stereoselectivity | Sensitive reagents | 80–85% |
| Knoevenagel | Low-cost reagents | Long reaction times | 60–70% |
| Enaminone Condensation | Modular design | Polymerization side reactions | 50–60% |
Q & A
Q. What are the common synthetic routes for 2,6-bis[(E)-2-phenylethenyl]pyridine, and what factors influence reaction efficiency?
The compound is typically synthesized via Knoevenagel condensation between 2,6-pyridinedicarboxaldehyde and styrene derivatives. Reaction efficiency depends on:
- Catalysts : Protic acids (e.g., acetic acid) or Lewis acids (e.g., MgCl₂) enhance imine formation and olefin coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .
- Temperature : Moderate heating (60–80°C) balances reaction speed and side-product minimization. For analogs like 2,6-bis(benzimidazolyl)pyridine, Schiff base condensation with 2-aminophenol derivatives is also employed .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- UV-Vis/fluorescence : Detects π→π* transitions and substituent effects on emission (e.g., nitro groups redshift absorption) .
- ¹H/¹³C NMR : Resolves vinyl proton coupling (J ≈ 16 Hz for trans-ethenyl groups) and pyridine ring splitting patterns .
- Crystallography :
- Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals molecular geometry, hydrogen bonding (e.g., O–H⋯N interactions in hydrated forms ), and π-stacking distances (3.3–3.7 Å for pyridine-phenyl interactions) .
- SHELXL refinement is critical for resolving disorder in flexible ethenyl groups .
Advanced Research Questions
Q. How do electron-donating or withdrawing substituents affect the photophysical properties of this compound derivatives?
Substituents on the phenyl rings significantly modulate photophysical behavior:
- Electron-donating groups (e.g., –N(CH₃)₂): Enhance intramolecular charge transfer (ICT), leading to bathochromic shifts in absorption (Δλ ≈ 50 nm) and acidochromic fluorescence quenching .
- Electron-withdrawing groups (e.g., –NO₂): Stabilize excited states via conjugation, increasing quantum yields (Φ from 0.1 to 0.4) .
- Methodological note : Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes (τ ≈ 1–5 ns), correlating with substituent electronic effects .
Q. What challenges arise in interpreting crystallographic data for such compounds, and how can SHELX software aid in refinement?
Challenges include:
- Disordered ethenyl groups : Dynamic trans-cis isomerization complicates electron density maps.
- Hydrogen bonding networks : Water molecules in hydrates (e.g., Mn(bbp)₂₂·2DMF ) require rigorous hydrogen-atom placement. Solutions :
- SHELXL restraints : Apply distance/angle constraints for disordered moieties .
- TWINABS : Corrects for twinning in low-symmetry crystals (e.g., monoclinic systems with β ≈ 114°) .
Q. How does the compound's structure influence its coordination chemistry with transition metals?
The pyridine core and ethenyl arms act as tridentate ligands :
- Metal binding : Pyridyl N atoms coordinate to metals (e.g., Mn²⁺, Ru³⁺) in a distorted octahedral geometry .
- Ligand rigidity : The V-shaped geometry (dihedral angles ≈ 10–12° between pendant rings ) stabilizes metal complexes for catalytic applications (e.g., hydrogenation ).
- Spectroscopic validation : EPR and magnetic susceptibility data confirm high-spin configurations in Mn(II) complexes .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported photophysical data for derivatives?
Variations in emission intensity or λₐbₛ may arise from:
- Solvent polarity : Polar solvents stabilize charge-separated states, altering Stokes shifts .
- Protonation state : Acidic conditions protonate pyridyl N, quenching fluorescence (pKa ≈ 3–5) . Best practices :
- Standardize solvent/pH conditions.
- Use TD-DFT calculations to validate experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
